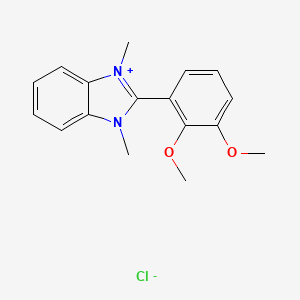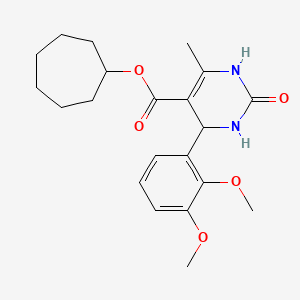![molecular formula C17H17ClN2O2 B4956968 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4956968.png)
4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases. It was originally developed as a potential anti-cancer drug, but its applications have since expanded to other areas of research. In
Aplicaciones Científicas De Investigación
4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 has been extensively studied for its potential as an anti-cancer drug. It has been shown to inhibit the activity of several protein kinases that are involved in tumor growth and angiogenesis. In addition, 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 has been investigated for its ability to modulate the immune system and enhance the effectiveness of cancer immunotherapy.
Mecanismo De Acción
4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 inhibits the activity of several protein kinases, including RAF kinase, VEGFR-2, and PDGFR-β. By inhibiting these kinases, 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 disrupts signaling pathways that are involved in tumor growth and angiogenesis. In addition, 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 has been shown to modulate the immune system by inhibiting the activity of TGF-β and enhancing the activity of NK cells.
Biochemical and Physiological Effects:
The biochemical effects of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 include inhibition of protein kinase activity, disruption of signaling pathways involved in tumor growth and angiogenesis, and modulation of the immune system. The physiological effects of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 include inhibition of tumor growth and angiogenesis, enhancement of cancer immunotherapy, and potential side effects such as hypertension, diarrhea, and skin toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 in lab experiments is its specificity for certain protein kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation of using 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 is its potential toxicity and side effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006. One area of interest is the development of new cancer therapies that combine 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 with other drugs or immunotherapies. Another area of interest is the investigation of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006's potential in other areas of research, such as autoimmune diseases or cardiovascular diseases. Finally, there is a need for further research on the potential side effects and toxicity of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006, as well as ways to mitigate these effects.
Métodos De Síntesis
The synthesis of 4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide 43-9006 involves the reaction of 4-chloro-N-(2-hydroxyethyl)benzamide with 2,6-dimethylaniline in the presence of an oxidizing agent. The resulting product is then treated with acetic anhydride to form the final compound.
Propiedades
IUPAC Name |
4-chloro-N-[2-(2,6-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-4-3-5-12(2)16(11)20-15(21)10-19-17(22)13-6-8-14(18)9-7-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCNUHTYIAYEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N~1~-[2-(2,6-dimethylanilino)-2-oxoethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(allyloxy)benzylidene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4956885.png)
![2-iodo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4956886.png)

![(2R*,3R*)-3-[ethyl(methyl)amino]-1'-(1H-tetrazol-1-ylacetyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4956904.png)

![5-imino-2-phenyl-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4956919.png)
![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(4-bromobenzamide)](/img/structure/B4956922.png)
![diethyl [2-(4-chloro-3-methylphenoxy)ethyl]malonate](/img/structure/B4956928.png)
![4-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-e][2,1,3]benzoxadiazole](/img/structure/B4956940.png)
![8-(1-benzothien-2-ylmethyl)-1-ethyl-3-(3-methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4956943.png)
![1-(2-chlorobenzyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4956950.png)
![N-[3-(3-methoxyphenyl)propyl]-1-(2-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4956951.png)
![2-[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B4956952.png)
